Methyl 4-amino-2-methylbenzoate
Overview
Description
“Methyl 4-amino-2-methylbenzoate” is an organic compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 g/mol . The IUPAC name for this compound is "methyl 4-amino-2-methylbenzoate" .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-2-methylbenzoate” consists of a benzoate moiety linked to a 4-amino-2-methyl group . The InChI code for this compound is1S/C9H11NO2/c1-6-5-7 (10)3-4-8 (6)9 (11)12-2/h3-5H,10H2,1-2H3
. Physical And Chemical Properties Analysis
“Methyl 4-amino-2-methylbenzoate” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . The boiling point of this compound is 302.4±22.0 °C at 760 mmHg . It has a topological polar surface area of 52.3 Ų .Scientific Research Applications
Corrosion Protection
Methyl 4-amino-2-methylbenzoate and its derivatives have applications in corrosion protection. One study demonstrated the use of 2-amino-4-methyl benzothiazole (AMBT) and its derivatives for protecting mild steel in hydrochloric acid, highlighting the formation of a protective film on the steel surface. This approach leveraged the synergistic interaction of AMBT with its derivatives for enhanced corrosion resistance, a crucial aspect in industrial applications (Shainy, Ammal, & Joseph, 2017).
Supramolecular Chemistry
In the realm of supramolecular chemistry, derivatives of methyl 4-amino-2-methylbenzoate have been studied for their ability to form hydrogen-bonded supramolecular associations. These associations are critical in understanding molecular interactions and designing molecular structures with specific properties. For instance, one study explored hydrogen-bonded associations in organic acid-base salts assembled from 2-amino-4-methylpyridine with various methylbenzoic acids, revealing insights into the role of weak and strong noncovalent interactions in crystal packing (Khalib et al., 2014).
Crystal Structure Analysis
Understanding the crystal structures of compounds related to methyl 4-amino-2-methylbenzoate is vital for applications in material science and pharmaceuticals. Research on the crystal and molecular structure of 2-amino-3-methylbenzoic acid, for example, provides foundational knowledge for the development of new materials with specific molecular configurations (Brown & Marsh, 1963).
Organic Synthesis and Pharmaceutical Intermediates
Methyl 4-amino-2-methylbenzoate is significant in the synthesis of various organic compounds and pharmaceutical intermediates. For instance, its role in the synthesis of chloranthraniliprole, an anti-cancer drug, underscores its importance in pharmaceutical chemistry (Jian-hong, 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 4-amino-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTWXBXJSGGTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470361 | |
Record name | Methyl 4-amino-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-methylbenzoate | |
CAS RN |
6933-47-7 | |
Record name | Methyl 4-amino-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-amino-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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